molecular formula C9H20O2 B023697 8-Methoxyoctan-1-ol CAS No. 51308-90-8

8-Methoxyoctan-1-ol

Cat. No. B023697
CAS RN: 51308-90-8
M. Wt: 160.25 g/mol
InChI Key: MWOSHTQWZMBEDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Methoxyoctan-1-ol and similar compounds involves various chemical reactions tailored to introduce or modify specific functional groups within the molecule. The synthesis routes can vary based on the desired yield, purity, and the specific application of the compound. Detailed synthetic methodologies for related compounds often employ steps such as alkylation, oxidation, and reduction processes, which could be adapted for the synthesis of 8-Methoxyoctan-1-ol.

Molecular Structure Analysis

The molecular structure of 8-Methoxyoctan-1-ol is defined by its saturated carbon chain, the hydroxyl group at one end, and a methoxy group attached to the carbon chain. These groups significantly influence the molecule's reactivity, polarity, and interactions with other molecules. Molecular modeling and crystal structure analysis can provide insights into the compound's conformation, stability, and potential intermolecular interactions.

Chemical Reactions and Properties

8-Methoxyoctan-1-ol participates in chemical reactions typical of alcohols, such as esterification, oxidation, and substitution reactions. The presence of the methoxy group could affect the molecule's reactivity, making it a subject of interest in studying the influence of substituents on the chemical behavior of alcohols.

Physical Properties Analysis

The physical properties of 8-Methoxyoctan-1-ol, including boiling point, melting point, solubility, and vapor pressure, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and conditions, as well as for its handling and storage.

Chemical Properties Analysis

The chemical properties of 8-Methoxyoctan-1-ol, such as acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the molecule. Studies on these properties are essential for applications that require specific chemical reactivity or compatibility with other substances.

References (Sources)

Scientific Research Applications

  • Neuroprotective Effects : A study found that Methoxyoctadecan-1-ol from Uncaria sinensis reduces neuronal death and improves neurological function in primary cortical neurons and a photothrombotic ischemic model (Jang et al., 2014).

  • Pharmacological Applications : 8-Methoxypsoralen can form covalent conjugates with proteins like bovine serum albumin and human serum albumin by UVA irradiation, offering potential for targeted therapy (Yoshikawa et al., 1979). Also, 8-MOP, as a photochemotherapeutic agent, induces enzymes like CYP3A4 and HCE2, potentially causing drug-drug interactions (Yang & Yan, 2007).

  • Reproductive Health Research : Research shows that 8-Methoxypsoralen can affect hormone levels in female mice, potentially impacting their reproductive tract or development (Fattahi et al., 2013).

  • Cancer Research : 8-MOP shows UV-independent anticancer activity in various cancer cell lines, including neuroblastoma and metastatic colon cancer cells (Bartnik et al., 2017).

  • Dermatological Applications : 8-Methoxypsoralen has been studied for its potential in dermatology, including its use in photochemotherapy of psoriasis (Parrish et al., 1974), and its effects on skin tumorigenesis in mice (Gibbs et al., 1985).

  • Drug Monitoring : A sensitive method for determining 8-methoxypsoralen in plasma provides a reliable means for monitoring drug levels (Chakrabarti et al., 1978).

  • DNA Repair Studies : Photoactivated 8-methoxypsoralen and angelicin stimulate DNA repair in human cells, with 8-MOP primarily targeting monoadducts (Kaye et al., 1980).

  • Toxicology and Safety : Studies have examined the toxicological properties of methoxsalen and related compounds, highlighting their potential risks and safety profiles (Ashwood‐Smith et al., 1980).

properties

IUPAC Name

8-methoxyoctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-11-9-7-5-3-2-4-6-8-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOSHTQWZMBEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525148
Record name 8-Methoxyoctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxyoctan-1-ol

CAS RN

51308-90-8
Record name 8-Methoxyoctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Hossain, SMAH Siddiki, M Elias… - Russian Journal of …, 2020 - Springer
… 16, 17]; dec-9-en-1-ol, nonan-1-ol, undec-10-en-1-ol, undecan-1-ol, tetradecan-1-ol, dodecane-1-thiol, heptan-1-ol, and heptane-1-thiol were commercial products; 8-methoxyoctan-1-ol…
Number of citations: 2 link.springer.com

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